molecular formula C21H32N2O3S B4880867 Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate

Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate

Cat. No.: B4880867
M. Wt: 392.6 g/mol
InChI Key: DDCQDCXJJBJUKO-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that features a thiophene ring, an azepane ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Material Science: The thiophene ring can be used in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound can be used as a probe to study biological pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of a thiophene ring, an azepane ring, and a cyclohexane ring. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.

Properties

IUPAC Name

ethyl 4-[[(2-thiophen-2-ylazepane-1-carbonyl)amino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-2-26-20(24)17-11-9-16(10-12-17)15-22-21(25)23-13-5-3-4-7-18(23)19-8-6-14-27-19/h6,8,14,16-18H,2-5,7,9-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQDCXJJBJUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)N2CCCCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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